![molecular formula C26H18N2 B2539467 6,11-Diphenylbenzo[c][1,6]benzodiazocine CAS No. 20934-60-5](/img/structure/B2539467.png)
6,11-Diphenylbenzo[c][1,6]benzodiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Diphenylbenzo[c][1,6]benzodiazocine is a chemical compound with the molecular formula C26H18N2 . It has a molecular weight of 358.4 g/mol and an exact mass of 358.146998583 g/mol .
Molecular Structure Analysis
The molecular structure of 6,11-Diphenylbenzo[c][1,6]benzodiazocine includes 28 heavy atoms and has a complexity of 527 . It has a topological polar surface area of 24.7 Ų .Physical And Chemical Properties Analysis
6,11-Diphenylbenzo[c][1,6]benzodiazocine has a molecular weight of 358.4 g/mol and an exact mass of 358.146998583 g/mol . It has a topological polar surface area of 24.7 Ų . The compound has 2 hydrogen bond acceptors and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Anticancer Applications
- Benzothiazole derivatives, including structures similar to 6,11-Diphenylbenzo[c][1,6]benzodiazocine, have been identified for their wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are recognized for their potential as antitumor agents, with some compounds entering clinical usage for treating various diseases. This highlights the significance of the benzothiazole nucleus in drug discovery, especially for cancer therapy, due to its structural simplicity and ease of synthesis that facilitates the development of new therapeutic agents (Kamal, Hussaini, & Malik, 2015).
Antioxidant and Anti-inflammatory Agents
- Research on benzofused thiazole derivatives, akin to 6,11-Diphenylbenzo[c][1,6]benzodiazocine, has focused on developing alternative antioxidant and anti-inflammatory agents. These compounds have shown potential in vitro for their antioxidant and anti-inflammatory activities, making them promising candidates for further pharmacological evaluation. The study underlines the importance of these derivatives in synthesizing new therapeutic agents that could serve as effective treatments for conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).
Repurposing Benzimidazole Anthelmintics for Anticancer Therapy
- Benzimidazole anthelmintics, structurally related to 6,11-Diphenylbenzo[c][1,6]benzodiazocine, have demonstrated anticancer activities through various mechanisms, including disruption of microtubule polymerization, apoptosis induction, cell cycle arrest, anti-angiogenesis, and blockage of glucose transport. These findings suggest the potential of benzimidazole anthelmintics as adjuvant therapies in cancer treatment, leveraging their broad-spectrum antiparasitic safety profile to offer new therapeutic avenues for managing cancer (Son, Lee, & Adunyah, 2020).
Eigenschaften
IUPAC Name |
6,11-diphenylbenzo[c][1,6]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-24-18-10-9-17-23(24)27-25/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQDRXHICXZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Diphenylbenzo[c][1,6]benzodiazocine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.